Mbn56QV3EX

Description

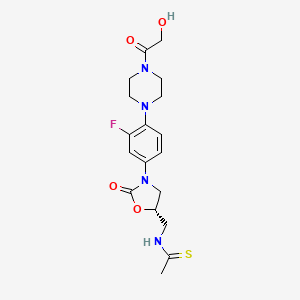

MBN56QV3EX (IUPAC name: N-[3-[3-Fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxooxazolidin-5(S)-ylmethyl]thioacetamide), also known as PNU-173995, is a synthetic oxazolidinone derivative with a molecular weight of 439.48 g/mol and the CAS registry number 216868-84-7 . It is structurally characterized by a fluoro-substituted phenyl ring, a piperazine moiety modified with a hydroxyacetyl group, and a thioacetamide side chain.

Properties

CAS No. |

216868-84-7 |

|---|---|

Molecular Formula |

C18H23FN4O4S |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide |

InChI |

InChI=1S/C18H23FN4O4S/c1-12(28)20-9-14-10-23(18(26)27-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(25)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,28)/t14-/m0/s1 |

InChI Key |

SYUFGFAMGWERAW-AWEZNQCLSA-N |

Isomeric SMILES |

CC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F |

Canonical SMILES |

CC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Mbn56QV3EX involves multiple steps, including the formation of oxazolidinone antibacterial agents with a thiocarbonyl functionality . The specific synthetic routes and reaction conditions are detailed in the patent literature, which describes the use of various reagents and catalysts to achieve the desired product . Industrial production methods for this compound would likely involve scaling up these laboratory procedures to produce larger quantities while maintaining purity and consistency.

Chemical Reactions Analysis

Mbn56QV3EX undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Mbn56QV3EX exerts its effects by inhibiting protein synthesis in bacterial cells. It targets the ribosomal machinery, preventing the translation of messenger RNA into proteins. This inhibition disrupts essential cellular functions, leading to bacterial cell death . The specific molecular targets and pathways involved in this process include the ribosomal subunits and associated factors required for protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MBN56QV3EX’s properties, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Findings :

Mechanistic Differences : Unlike linezolid and tedizolid, this compound’s thioacetamide group may enhance membrane permeability but reduces metabolic stability .

Potency : this compound exhibits lower MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus (MIC₉₀ = 2 µg/mL) compared to linezolid (MIC₉₀ = 4 µg/mL) but higher than tedizolid (MIC₉₀ = 0.5 µg/mL) .

Solubility and Bioavailability : this compound’s aqueous solubility (0.12 mg/mL at pH 7.4) is significantly lower than linezolid (4.7 mg/mL), limiting its in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.